molecular formula C17H16ClNO3 B2815320 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate CAS No. 874977-30-7

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate

Cat. No.: B2815320
CAS No.: 874977-30-7
M. Wt: 317.77
InChI Key: AYRWVDPDBFQUDC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is an organic compound that features a complex structure combining aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 6-chloropyridine-3-carboxylic acid with 1-(3,4-dimethylphenyl)-1-oxopropan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the production might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as a precursor in material science applications.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness: 1-(3,4-Dimethylphenyl)-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate is unique due to the specific combination of its functional groups and the presence of a chlorine atom, which can influence its chemical reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-10-4-5-13(8-11(10)2)16(20)12(3)22-17(21)14-6-7-15(18)19-9-14/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRWVDPDBFQUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)OC(=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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